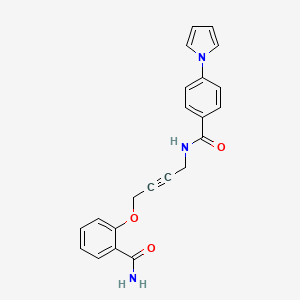![molecular formula C25H21FN6O2 B2432810 7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539837-71-3](/img/structure/B2432810.png)
7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a structurally modified [1,2,4]Triazolo[1,5-A]Pyridine derivative . It is a donor-acceptor (D-A) emitter, based on [1,2,4]triazolo[1,5-a]pyridine (TP) as an electron-transporting unit .
Synthesis Analysis
The compound was synthesized as part of a series of three donor-acceptor (D-A) emitters . The synthesis involved the use of [1,2,4]triazolo[1,5-a]pyridine (TP) as an electron-transporting unit and 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole (PPI) as a hole-transporting moiety .Molecular Structure Analysis
The molecular structure of the compound includes a [1,2,4]triazolo[1,5-a]pyridine core, which is a common structure in many heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve cyclization and elimination reactions, common in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has been demonstrated to be thermally stable with decomposition temperatures (Td) in the range of 454-476 °C. It also has high photoluminescence quantum yields over 86% .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds structurally related to 7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been synthesized through various methods. For example, Gilava et al. (2020) reported the synthesis of a series of triazolopyrimidines using the Biginelli protocol, characterized by IR, NMR, and mass spectroscopic techniques (Gilava, Patel, Ram, & Chauhan, 2020). Similarly, Riyadh (2011) described the synthesis of N-arylpyrazole-containing enaminones as key intermediates for producing substituted pyridine derivatives, showcasing the versatility in synthesizing complex triazolopyrimidines (Riyadh, 2011).
Biological and Antimicrobial Activities
The biological and antimicrobial activities of these compounds have been extensively studied. For instance, Chauhan and Ram (2019) accomplished the efficient synthesis of a novel series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide, which were assessed for their antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Chauhan & Ram, 2019). Additionally, Abdel-Rahman, El-Koussi, and Hassan (2009) designed and synthesized fluorinated triazolopyrimidine derivatives as antimycobacterial agents, demonstrating significant inhibition against Mycobacterium tuberculosis (Abdel-Rahman, El-Koussi, & Hassan, 2009).
Antitumor Activities
Compounds in this class have also shown promise as antitumor agents. Zhang et al. (2007) prepared a series of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, demonstrating potent anticancer activities with a unique mechanism of tubulin inhibition, suggesting their utility in cancer research (Zhang, Ayral-Kaloustian, Nguyen, Hernandez, & Beyer, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-19-5-3-4-6-20(19)34-2)22(16-7-9-18(26)10-8-16)32-25(28-15)30-23(31-32)17-11-13-27-14-12-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPSMGLVDHJLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

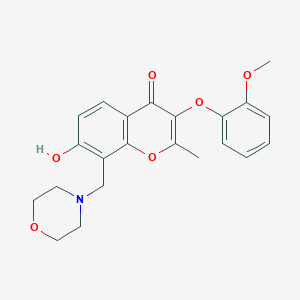
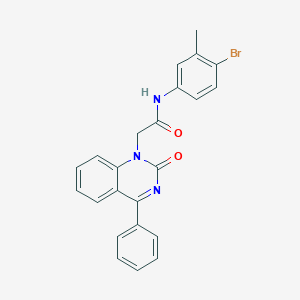
![(1R,5S)-N-(4-methoxybenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2432731.png)
![N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride](/img/structure/B2432732.png)
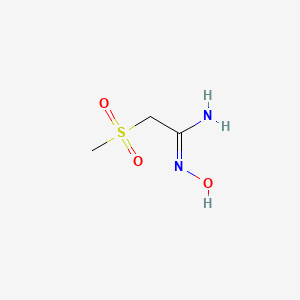
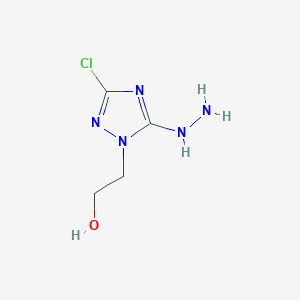
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2432738.png)
![(Z)-3-isobutyl-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2432741.png)
![3-[4-(Morpholine-4-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2432743.png)
![5-chloro-6-hydroxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2432745.png)
![ethyl 3-carbamoyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2432746.png)
![4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432747.png)
![7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2432748.png)
